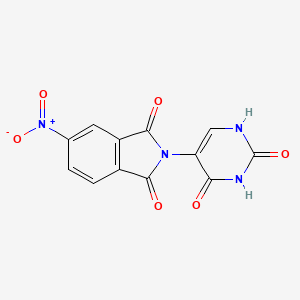

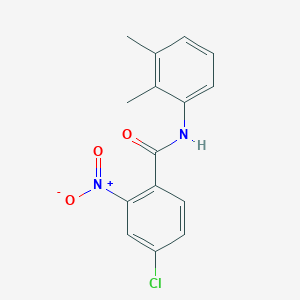

![molecular formula C20H23N3O2S B5546432 (1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)

(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related diazabicyclononanes involves cyclization reactions and specific conditions to achieve the desired structural complexity. For instance, the efficient synthesis of 2,4-[Diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-5-spiro-4-acetyl-2-(acetylamino)-Δ2-1,3,4-thiadiazolines showcases the synthetic strategies employed in creating compounds with similar structural motifs (Rani, Ramachandran, & Kabilan, 2010).

Molecular Structure Analysis

The molecular structure of diazabicyclononanes reveals a complex bicyclic framework that includes nitrogen atoms in strategic positions. The study of 1,3-Diaxial Repulsion vs. π-Delocalization in the 7-Amino-2,4-diazabicyclo[3.3.1]nonan-3-one Skeleton provides insights into the structural intricacies, such as repulsion between axial nitrogen atoms and the implications for molecular conformation (Weber et al., 2001).

Chemical Reactions and Properties

Diazabicyclononanes undergo various chemical reactions, including aminomethylation, which leads to the formation of novel 3,7-diazabicyclo[3.3.1]nonane derivatives. Such reactions expand the functional diversity and potential utility of these compounds (Dotsenko, Krivokolysko, & Litvinov, 2007).

Physical Properties Analysis

The physical properties of diazabicyclononanes, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. The synthesis and study on 2,4,6,8‐tetraaryl‐3,7‐diazabicyclo[3.3.1]nonanes and their derivatives provide valuable data on these aspects, contributing to a better comprehension of their physical characteristics (Vijayakumar & Sundaravadivelu, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to exploiting the full potential of diazabicyclononanes. Investigations into the efficient synthesis, spectral analysis, and antimicrobial studies of nitrogen and sulfur-containing spiro heterocycles from 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones shed light on these chemical properties, indicating a broad spectrum of activity and functional adaptability (Rani, Ramachandran, & Kabilan, 2010).

科学的研究の応用

PET Imaging Applications

A series of derivatives with high binding affinities and selectivity for α7-nicotinic acetylcholine receptors (α7-nAChRs) was synthesized for PET imaging. Two radiolabeled derivatives demonstrated promising results in mouse models for specifically labeling α7-nAChRs, highlighting their potential for imaging α7-nAChRs in non-human primates (Gao et al., 2013).

Antimicrobial Activity

Novel heterocyclic compounds incorporating a sulfamoyl moiety were synthesized and evaluated for their antimicrobial properties. These compounds showed promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Darwish et al., 2014).

Synthetic Methodologies

A new synthetic route to ortho-hydroxy-E and -F oxide-bridged 5-phenylmorphans was developed, showcasing an innovative approach to creating compounds with specific oxygenation patterns, which could be beneficial for various research applications (Zezula et al., 2007).

Receptor Ligand Applications

Compounds synthesized from (R)- and (S)-glutamate displayed high σ1 receptor affinity and inhibited cell growth in human tumor cell lines, indicating their potential as sigma receptor ligands with cytotoxic activity (Geiger et al., 2007).

特性

IUPAC Name |

(1S,5R)-3-[2-(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-14-4-2-3-5-15(14)8-19(24)22-9-16-6-7-18(11-22)23(20(16)25)10-17-12-26-13-21-17/h2-5,12-13,16,18H,6-11H2,1H3/t16-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFAICIWCFDEHY-FUHWJXTLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)N2CC3CCC(C2)N(C3=O)CC4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5R)-3-[2-(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5546379.png)

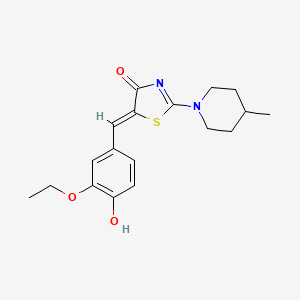

![1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5546382.png)

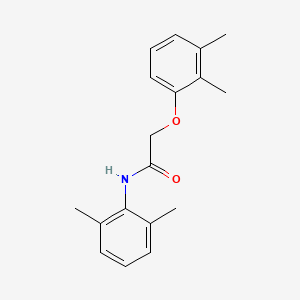

![5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5546402.png)

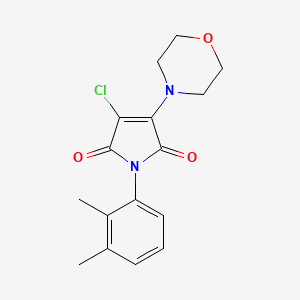

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)

![2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5546425.png)

![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)

![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)